molecular formula C11H15ClN2O2 B6276850 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 2763777-14-4

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No. B6276850
CAS RN: 2763777-14-4
M. Wt: 242.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride, also known as 5-MPCA-HCl, is an organic compound with a variety of applications in scientific research. It is a white crystalline powder that is soluble in water and has an alkaline pH. 5-MPCA-HCl is used as a reagent in organic synthesis, as a building block in drug design, and as a biochemical probe in laboratory experiments.

Scientific Research Applications

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block in drug design, and as a biochemical probe in laboratory experiments. In organic synthesis, 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is used to synthesize a variety of compounds, including pyridine derivatives, pyrrolidines, and other heterocycles. In drug design, 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is used as a starting material for the synthesis of a variety of drugs, including anticonvulsants, antidepressants, and antipsychotics. In laboratory experiments, 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is used as a biochemical probe to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

The mechanism of action of 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is not well understood. However, it is believed that the compound interacts with proteins, enzymes, and other biological molecules in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride are not well understood. However, in laboratory experiments, the compound has been shown to modulate the activity of proteins, enzymes, and other biological molecules.

Advantages and Limitations for Lab Experiments

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride has several advantages for laboratory experiments. It is a stable compound that is soluble in water and has an alkaline pH. Furthermore, it is relatively inexpensive and can be easily synthesized from commercially available starting materials. However, the compound is not widely used in laboratory experiments and its mechanism of action is not well understood.

Future Directions

There are a number of potential future directions for research on 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride. These include further research on the mechanism of action of the compound, development of new synthetic methods for its synthesis, and investigation of its potential applications in drug design and other fields. Additionally, further research could be conducted on the biochemical and physiological effects of 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride, as well as on its potential toxicity and side effects.

Synthesis Methods

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is synthesized through a multi-step process. First, the starting material, 2-methylpyrrolidine, is reacted with ethyl chloroformate in the presence of a base to form an intermediate, 2-methylpyrrolidine-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrochloric acid in the presence of an acid catalyst to form 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride involves the reaction of 2-methylpyrrolidine with 3-pyridinecarboxylic acid, followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "2-methylpyrrolidine", "3-pyridinecarboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylpyrrolidine is reacted with 3-pyridinecarboxylic acid in the presence of a suitable solvent and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product, 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride.", "Overall reaction: 2-methylpyrrolidine + 3-pyridinecarboxylic acid + HCl → 5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride" ] }

CAS RN

2763777-14-4

Product Name

5-(2-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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